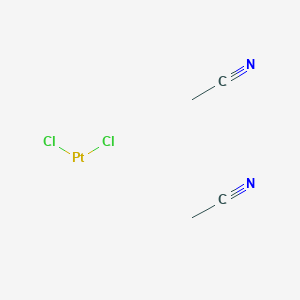

cis-Bis(acetonitrile)dichloroplatinum(II)

Description

The exact mass of the compound cis-Bis(acetonitrile)dichloroplatinum(II) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163004. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-Bis(acetonitrile)dichloroplatinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Bis(acetonitrile)dichloroplatinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetonitrile;dichloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWGBUVHSQEDRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21264-32-4 | |

| Record name | (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21264-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

348.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13869-38-0 | |

| Record name | Platinum, bis(acetonitrile)dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of cis-Bis(acetonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Bis(acetonitrile)dichloroplatinum(II), a coordination complex with the formula cis-[PtCl₂(NCCH₃)₂], is a valuable precursor in the synthesis of various platinum-based therapeutic agents and catalysts. Its labile acetonitrile ligands are readily displaced, providing a convenient entry point for the introduction of other functionalities to the platinum(II) center. This guide offers a comprehensive overview of the synthesis and detailed characterization of this important intermediate.

Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)

The synthesis of cis-bis(acetonitrile)dichloroplatinum(II) is typically achieved through the reaction of a platinum(II) precursor with acetonitrile. While several methods exist, a common and effective approach involves the use of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) as the starting material. It is important to note that the reaction conditions can influence the formation of the desired cis isomer over the trans isomer. Kinetic studies have shown that the formation of the cis isomer is kinetically favored.[1][2]

Experimental Protocol

A widely utilized method for the synthesis of cis-bis(acetonitrile)dichloroplatinum(II) involves the direct reaction of platinum(II) chloride (PtCl₂) with acetonitrile.

Materials:

-

Platinum(II) chloride (PtCl₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

Procedure:

-

A suspension of platinum(II) chloride in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by the dissolution of the solid PtCl₂ and a color change of the solution.

-

Upon completion of the reaction, the hot solution is filtered to remove any unreacted starting material.

-

The filtrate is allowed to cool to room temperature, and then diethyl ether is added to precipitate the product.

-

The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield cis-bis(acetonitrile)dichloroplatinum(II).

Purification:

Recrystallization can be performed to obtain a product of higher purity. A suitable solvent system for recrystallization is a mixture of acetonitrile and a less polar solvent in which the complex is insoluble, such as diethyl ether or pentane. The crude product is dissolved in a minimal amount of hot acetonitrile, and the anti-solvent is slowly added until turbidity is observed. Slow cooling of the solution will afford purified crystals.

Synthesis Workflow

References

- 1. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) | Semantic Scholar [semanticscholar.org]

- 2. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to cis-Bis(acetonitrile)dichloroplatinum(II): Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Bis(acetonitrile)dichloroplatinum(II), a coordination complex of platinum, serves as a pivotal precursor in the synthesis of novel platinum-based therapeutic agents. Its labile acetonitrile ligands are readily displaced, providing a versatile platform for the development of new anticancer drug candidates with potentially improved efficacy and reduced side effects compared to established platinum drugs like cisplatin. This technical guide provides a comprehensive overview of the physical and chemical properties of cis-Bis(acetonitrile)dichloroplatinum(II), detailed experimental protocols for its synthesis, and its crucial role in the drug development pipeline.

Physical and Chemical Properties

cis-Bis(acetonitrile)dichloroplatinum(II) is a yellow, crystalline solid. While a specific melting point is not well-documented due to its tendency to decompose upon heating, the analogous compound, cis-Bis(benzonitrile)dichloroplatinum(II), decomposes at 224°C. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of cis-Bis(acetonitrile)dichloroplatinum(II)

| Property | Value |

| Molecular Formula | C₄H₆Cl₂N₂Pt |

| Molecular Weight | 348.09 g/mol [1][2] |

| CAS Number | 13869-38-0[1][2][3] |

| Appearance | Yellow crystalline solid |

| Melting Point | Decomposes upon heating |

| Solubility | Qualitative data suggests solubility in polar organic solvents like DMF and DMSO, and potential reactivity with water. It is expected to have low solubility in nonpolar organic solvents and alcohols. |

Spectroscopic Data:

Table 2: ¹H and ¹³C NMR Chemical Shifts of Acetonitrile in Common Deuterated Solvents

| Deuterated Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CDCl₃ | 2.05 | 1.39, 117.7 |

| DMSO-d₆ | 2.09 | 1.39, 117.7 |

| Acetone-d₆ | 2.06 | 1.30, 117.8 |

Note: Data is for acetonitrile as a trace impurity and may vary slightly for the coordinated ligand.

Experimental Protocols

Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)

The synthesis of cis-Bis(acetonitrile)dichloroplatinum(II) is typically achieved by the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with an excess of acetonitrile. The following protocol is adapted from established procedures for the synthesis of related platinum complexes.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolve a known amount of potassium tetrachloroplatinate(II) in a minimal amount of deionized water in a reaction flask equipped with a magnetic stir bar.

-

To the stirred solution, add a significant excess of acetonitrile. The molar ratio of acetonitrile to K₂[PtCl₄] should be at least 10:1 to favor the formation of the bis(acetonitrile) complex.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by a color change, typically from a reddish-brown solution to a yellow suspension as the product precipitates.

-

After the reaction is complete, cool the mixture in an ice bath to further encourage precipitation of the product.

-

Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the product with small portions of cold deionized water to remove any unreacted K₂[PtCl₄] and other water-soluble byproducts.

-

Follow with a wash of a non-polar solvent like diethyl ether or hexane to remove any organic impurities and to aid in drying.

-

Dry the final product under vacuum to yield pure cis-Bis(acetonitrile)dichloroplatinum(II).

Logical Workflow for Synthesis:

Role in Drug Development

cis-Bis(acetonitrile)dichloroplatinum(II) is a valuable intermediate in the synthesis of new platinum-based anticancer agents. The acetonitrile ligands are relatively labile and can be easily substituted by other ligands, such as amines, N-heterocycles, or other functional groups, to create a library of new platinum complexes for screening.

General Mechanism of Action of Platinum-Based Drugs

Platinum-based drugs derived from this precursor are designed to exert their cytotoxic effects through a mechanism similar to that of cisplatin.

Upon entering a cancer cell, where the chloride concentration is significantly lower than in the bloodstream, the chloride ligands are displaced by water molecules in a process called aquation. This generates a positively charged, aquated platinum species that is highly reactive towards nucleophilic sites on DNA, primarily the N7 position of guanine bases. The binding of the platinum complex to DNA forms intra- and inter-strand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger a cascade of cellular events leading to programmed cell death, or apoptosis.

Experimental Workflow for Screening New Platinum Drug Candidates

cis-Bis(acetonitrile)dichloroplatinum(II) serves as the starting material in a high-throughput synthesis and screening workflow to identify novel platinum drug candidates with improved therapeutic profiles.

The process begins with the parallel synthesis of a library of new platinum complexes by reacting cis-Bis(acetonitrile)dichloroplatinum(II) with a diverse set of ligands. These new compounds are then subjected to in vitro cytotoxicity screening against a panel of cancer cell lines to determine their potency (e.g., using an MTT assay to measure cell viability). Promising "hits" from this initial screen are then selected for further lead optimization, which may involve synthesizing and testing additional analogues to improve properties such as solubility, stability, and selectivity. The most promising lead compounds then advance to in vivo testing in animal models to evaluate their efficacy and toxicity in a whole-organism setting.

Conclusion

cis-Bis(acetonitrile)dichloroplatinum(II) is a cornerstone molecule in the field of medicinal inorganic chemistry. Its well-defined structure and reactive nature make it an ideal starting material for the rational design and synthesis of next-generation platinum-based anticancer drugs. A thorough understanding of its properties and synthetic methodologies is essential for researchers and scientists working to develop more effective and less toxic cancer therapies. The systematic workflows for synthesis and screening outlined in this guide provide a framework for the discovery of novel platinum drug candidates that may one day improve patient outcomes.

References

- 1. 13869-38-0 CAS MSDS (CIS-BIS(ACETONITRILE)DICHLOROPLATINUM(II)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. cis-Bis(acetonitrile)dichloroplatinum(II) | C4H6Cl2N2Pt | CID 6102105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-bis-(Acetonitrile)dichloroplatinum(II) | CAS 13869-38-0 | Chemical-Suppliers [chemical-suppliers.eu]

cis-Bis(acetonitrile)dichloroplatinum(II) molecular structure and geometry

An In-depth Technical Guide to the Molecular Structure and Geometry of cis-Bis(acetonitrile)dichloroplatinum(II)

This technical guide provides a comprehensive overview of the molecular structure, geometry, and key experimental characterization of cis-Bis(acetonitrile)dichloroplatinum(II), a pivotal precursor in the synthesis of novel platinum-based therapeutic agents.

Molecular Structure and Geometry

cis-Bis(acetonitrile)dichloroplatinum(II), with the chemical formula [PtCl₂(CH₃CN)₂], is a square planar coordination complex.[1] The central platinum(II) ion is coordinated to two chloride ligands and two nitrogen atoms from the acetonitrile ligands in a cis arrangement. This configuration is critical for its reactivity and subsequent use in the synthesis of cis-platinum anticancer drug analogs.

The crystal structure of cis-Bis(acetonitrile)dichloroplatinum(II) has been determined by X-ray crystallography.[1][2] The compound crystallizes in the monoclinic space group P2₁/c.[1] The acetonitrile ligands are nearly linear, a common feature for coordinated nitriles.[1]

The unit cell parameters for cis-Bis(acetonitrile)dichloroplatinum(II) are summarized in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| Monoclinic | P2₁/c | 6.660(3) - 6.668(4) | 12.500(7) - 12.519(8) | 10.277(6) - 10.308(5) | 105.41(4) - 105.42(4) | 824.7(8) - 829.6(9) |

| Data from independent determinations.[1] |

The coordination geometry around the platinum center is distorted square planar. Key bond lengths are presented in the following table.

| Bond | Bond Length (Å) |

| Pt—N | 1.95(2) - 1.99(2) |

| Pt—Cl | 2.263(3) - 2.277(5) |

| N—C | 1.10(2) - 1.16(2) |

| C—CH₃ | 1.45(2) - 1.49(3) |

| Data from independent determinations.[1] |

The bond angles around the platinum atom deviate slightly from the ideal 90° for a perfect square planar geometry. The N-Pt-Cl bond angles are close to 90°.[3] The N-C-C framework of the acetonitrile ligand is almost linear.[1]

Experimental Characterization

The structural elucidation and confirmation of the cis isomer are achieved through a combination of spectroscopic and crystallographic techniques.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure of cis-Bis(acetonitrile)dichloroplatinum(II).

Experimental Protocol:

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a solution of the complex.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure. The structure is then refined using full-matrix least-squares analysis to achieve a final R-factor, which indicates the quality of the fit between the crystallographic model and the experimental data. For this complex, R-factors of 0.054 and 0.058 have been reported in independent studies.[1]

Caption: Workflow for X-ray Crystallographic Analysis.

Infrared (IR) and Raman spectroscopy are powerful tools for confirming the cis geometry of the complex. The number and position of the platinum-chloride (ν(Pt-Cl)) and platinum-nitrogen (ν(Pt-N)) stretching bands are characteristic of the isomer.

Experimental Protocol:

-

Sample Preparation: For IR spectroscopy, the solid sample is typically prepared as a KBr pellet or a Nujol mull. For Raman spectroscopy, the crystalline solid is used directly.

-

Data Acquisition: Spectra are recorded over a range of 4000–100 cm⁻¹ for IR and 4000–60 cm⁻¹ for Raman.[1]

-

Spectral Analysis: The vibrational modes are assigned. The cis isomer, belonging to the C₂ᵥ point group, is expected to show two ν(Pt-Cl) and two ν(Pt-N) bands, which is consistent with experimental observations.[1]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν(Pt—Cl) | 362, 333 |

| ν(Pt—N) | 463, 408 |

| Vibrational frequencies from IR and Raman spectra.[1] |

¹H NMR spectroscopy is used to characterize the complex in solution. The chemical shift of the methyl protons of the acetonitrile ligands provides information about the electronic environment of the platinum center.

Experimental Protocol:

-

Sample Preparation: A solution of the complex is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The ¹H NMR spectrum is recorded on an NMR spectrometer.

-

Spectral Analysis: The chemical shift and integration of the signals are analyzed to confirm the presence and ratio of the acetonitrile ligands.

Synthesis

The synthesis of bis(acetonitrile)dichloroplatinum(II) can result in a mixture of cis and trans isomers, with the composition depending on the experimental conditions.[4] The formation of the cis isomer is kinetically favored in the reaction of [PtCl₃(NCMe)]⁻ with a second molecule of acetonitrile.[4] This suggests that the chloride ligand has a greater trans-labilizing effect than acetonitrile.[4]

Caption: Isomer Formation Pathway.

A general procedure involves the reaction of a platinum(II) precursor, such as K₂PtCl₄, with an excess of acetonitrile. Careful control of reaction time, temperature, and solvent can influence the isomeric ratio.

General Synthetic Protocol:

-

A solution of a platinum(II) salt (e.g., K₂PtCl₄) is prepared in a suitable solvent.

-

Acetonitrile is added to the solution.

-

The reaction mixture is stirred, often with heating, for a specific period.

-

The product is isolated, for example, by precipitation or crystallization.

-

The isomeric purity is confirmed by spectroscopic methods, such as IR or NMR.

Applications in Drug Development

cis-Bis(acetonitrile)dichloroplatinum(II) is a versatile starting material for the synthesis of a wide range of platinum complexes. The acetonitrile ligands are labile and can be readily displaced by other ligands, such as amines, to form analogs of cisplatin and other platinum-based anticancer agents. The cis geometry is crucial for the antitumor activity of many of these compounds, as it allows for the formation of intrastrand DNA adducts.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. deepdyve.com [deepdyve.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Solubility of cis-Bis(acetonitrile)dichloroplatinum(II) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-bis(acetonitrile)dichloroplatinum(II), a key intermediate in the synthesis of platinum-based therapeutics and catalysts. An understanding of its solubility is crucial for reaction optimization, purification, and formulation development. This document collates available solubility information, presents detailed experimental protocols for its determination, and visualizes key experimental and logical workflows.

Core Concept: Solubility and its Importance

cis-Bis(acetonitrile)dichloroplatinum(II) ([cis-Pt(CH₃CN)₂Cl₂]) is a coordination complex valued for the lability of its acetonitrile ligands, which can be readily displaced by other ligands to form a variety of platinum(II) complexes. Its solubility in organic solvents is a critical parameter that dictates its utility in homogeneous catalysis and as a precursor in synthetic inorganic and medicinal chemistry. The choice of solvent can significantly influence reaction kinetics, product distribution, and the ease of product isolation.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for cis-bis(acetonitrile)dichloroplatinum(II) in a wide range of organic solvents is limited. However, qualitative descriptions and data from analogous compounds provide valuable insights. The following table summarizes the available information. It is important to note that the solubility can be influenced by the presence of isomers, as the compound can exist as both cis and trans isomers, with their ratio depending on the synthetic conditions.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Acetonitrile | CH₃CN | Soluble | Data not available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Data not available |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Data not available |

| Chloroform | CHCl₃ | Sparingly soluble | Data not available |

| Dichloromethane | CH₂Cl₂ | Sparingly soluble | Data not available |

| Acetone | CH₃C(O)CH₃ | Sparingly soluble | Data not available |

| Ethanol | C₂H₅OH | Sparingly soluble | Data not available |

| Water | H₂O | Insoluble | Data not available |

Experimental Protocols for Solubility Determination

A definitive experimental protocol for determining the solubility of cis-bis(acetonitrile)dichloroplatinum(II) can be adapted from standard methods used for organometallic compounds. The gravimetric method is a reliable and straightforward approach.

Gravimetric Method for Solubility Determination

Objective: To determine the solubility of cis-bis(acetonitrile)dichloroplatinum(II) in a specified organic solvent at a controlled temperature.

Materials:

-

cis-Bis(acetonitrile)dichloroplatinum(II)

-

Selected organic solvent (e.g., acetonitrile, DMF, DMSO)

-

Analytical balance (readable to 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with sealed caps

-

Syringe filters (0.22 µm PTFE or other compatible material)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of cis-bis(acetonitrile)dichloroplatinum(II) to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the platinum complex.

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of dissolved solid: (Mass of vial + dried solid) - (Mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + dried solid)

-

Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100

-

Solubility (mg/mL): (Mass of dissolved solid in mg) / (Volume of filtered solution in mL)

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method workflow for solubility determination.

Logical Relationship: Factors Influencing Solubility

The solubility of cis-bis(acetonitrile)dichloroplatinum(II) is governed by the interplay between the properties of the solute and the solvent. This relationship can be visualized as follows.

Caption: Factors influencing the solubility of the platinum complex.

The Formation of cis-Bis(acetonitrile)dichloroplatinum(II): A Mechanistic and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of cis-bis(acetonitrile)dichloroplatinum(II), a key intermediate in the synthesis of platinum-based therapeutics. This document details the underlying coordination chemistry, provides comprehensive experimental protocols, and presents key quantitative data to support researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development.

Core Mechanism: The Trans Effect in Action

The formation of cis-bis(acetonitrile)dichloroplatinum(II) from a tetrachloroplatinate(II) salt is a classic example of a ligand substitution reaction governed by the trans effect . The trans effect describes the labilization of a ligand that is positioned trans to another ligand in a square planar complex. The magnitude of the trans effect for a series of common ligands follows the general order:

CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > RNH₂ > H₂O

In the synthesis of cis-bis(acetonitrile)dichloroplatinum(II), the starting material is typically potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reaction proceeds in a stepwise substitution of the chloride ligands with acetonitrile (CH₃CN).

Step 1: Formation of the Mono-substituted Intermediate

The first acetonitrile molecule substitutes one of the chloride ligands on the [PtCl₄]²⁻ complex to form [PtCl₃(CH₃CN)]⁻. At this stage, all chloride ligands are equivalent.

Step 2: The Trans-Directing Influence of Chloride

In the second substitution step, the position of the incoming second acetonitrile ligand is directed by the trans effect of the ligands already present in the intermediate complex, [PtCl₃(CH₃CN)]⁻. The chloride ligand has a stronger trans-directing effect than the acetonitrile ligand.[1][2][3] This means that the chloride ligand positioned trans to another chloride is more labile and thus more susceptible to substitution.

Consequently, the second acetonitrile molecule will preferentially replace the chloride ligand that is cis to the first acetonitrile ligand (and trans to a chloride). This directed substitution leads to the kinetic preference for the formation of the cis isomer.[1][2][4]

The overall reaction pathway is depicted below:

Experimental Protocols

While the standard synthesis procedure can yield a mixture of cis and trans isomers, the following protocol is designed to favor the formation of the cis isomer.[2][4]

Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Acetonitrile (CH₃CN), reagent grade

-

Water, deionized

-

Ice bath

Procedure:

-

Dissolve a specific amount of potassium tetrachloroplatinate(II) in a minimum amount of warm deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirred solution, add a molar excess of acetonitrile. The exact molar ratio can be optimized, but a ratio of at least 2:1 (acetonitrile:platinum complex) is recommended.

-

Heat the reaction mixture to a gentle reflux for a specified period. The reaction progress can be monitored by observing the color change of the solution.

-

After the reflux period, cool the mixture to room temperature and then further cool in an ice bath to facilitate the precipitation of the product.

-

Collect the yellow crystalline product by vacuum filtration.

-

Wash the product with a small amount of cold water, followed by a cold, low-polarity solvent like diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to a constant weight.

The workflow for the synthesis is illustrated below:

Quantitative Data and Characterization

The successful synthesis of the cis isomer can be confirmed through various analytical techniques, with infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy being particularly informative.

Spectroscopic Data

The characterization of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) is readily achieved by IR and ¹H NMR spectroscopy.[2][4]

| Parameter | cis-Bis(acetonitrile)dichloroplatinum(II) | trans-Bis(acetonitrile)dichloroplatinum(II) |

| Appearance | Yellow crystalline solid | Pale yellow solid |

| ¹H NMR (δ in ppm) | ~2.6 (s, 6H) | ~2.5 (s, 6H) |

| IR (ν(Pt-Cl) in cm⁻¹) | Two bands at approx. 362 and 333 | One band at approx. 340 |

| IR (ν(C≡N) in cm⁻¹) | ~2300 | ~2300 |

Note: The exact chemical shifts in ¹H NMR can vary slightly depending on the deuterated solvent used.

The key distinguishing feature in the IR spectrum is the number of Pt-Cl stretching bands. Due to its C₂ᵥ symmetry, the cis isomer exhibits two IR-active Pt-Cl stretching vibrations (symmetric and asymmetric), while the trans isomer, with its D₂ₕ symmetry, shows only one.[5]

Kinetic Data

Kinetic studies have demonstrated that the formation of the cis isomer is kinetically favored.[2][4] The reaction of [PtCl₃(CH₃CN)]⁻ with a second molecule of acetonitrile proceeds with a rate constant that is significantly higher for the formation of the cis product compared to the trans product. This is a direct consequence of the greater trans-labilizing effect of the chloride ligand compared to acetonitrile.

While precise rate constants are dependent on specific reaction conditions (temperature, solvent, concentrations), the qualitative understanding of the kinetic preference for the cis isomer is crucial for designing synthetic strategies that maximize its yield.

Conclusion

The formation of cis-bis(acetonitrile)dichloroplatinum(II) is a well-understood process dominated by the principles of ligand substitution and the trans effect in square planar platinum(II) complexes. By carefully controlling the reaction conditions, it is possible to synthesize the cis isomer with high selectivity. This in-depth guide provides the necessary theoretical background and practical experimental details to enable researchers to confidently synthesize and characterize this important platinum(II) complex for its various applications in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

reactivity of cis-Bis(acetonitrile)dichloroplatinum(II) with nucleophiles

An In-depth Technical Guide to the Reactivity of cis-Bis(acetonitrile)dichloroplatinum(II) with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-Bis(acetonitrile)dichloroplatinum(II), with the chemical formula cis-[PtCl₂(CH₃CN)₂], is a versatile square planar d⁸ platinum(II) complex.[1][2] Its significance in inorganic chemistry and medicinal drug development stems primarily from its role as a stable, yet reactive, precursor for the synthesis of a wide array of other platinum complexes.[3] The two acetonitrile ligands are relatively labile and can be readily displaced by a variety of nucleophiles, making this compound an excellent starting material for creating novel platinum-based anticancer agents, catalysts, and materials.[4][5]

Understanding the kinetics and mechanisms of its reactions with biologically and synthetically relevant nucleophiles is critical for designing new platinum compounds with tailored properties. This guide provides a comprehensive overview of the reactivity of cis-[PtCl₂(CH₃CN)₂], focusing on the underlying mechanistic principles, quantitative kinetic data, and experimental methodologies.

Mechanistic Principles of Ligand Substitution in Platinum(II) Complexes

The reactivity of cis-[PtCl₂(CH₃CN)₂] is governed by the general principles of nucleophilic substitution at square planar d⁸ metal centers, particularly those of platinum(II).

The Associative Mechanism

Extensive mechanistic studies on platinum(II) complexes indicate that nucleophilic substitution reactions predominantly proceed via an associative mechanism (A or Iₐ), analogous to the Sₙ2 reaction in organic chemistry.[6][7] This mechanism involves the direct attack of an incoming nucleophile (Y) on the platinum center, leading to the formation of a five-coordinate trigonal bipyramidal intermediate or transition state.[6][8] Subsequently, the leaving group (X) departs, restoring the square planar geometry. The retention of stereochemistry is a key feature of this pathway; the entering group typically occupies the position vacated by the leaving group.[6]

Caption: General associative mechanism for ligand substitution in square planar complexes.

The Two-Term Rate Law

The kinetics of substitution at Pt(II) centers are often described by a two-term rate law:

Rate = (k₁ + k₂[Y]) [Complex]

Where:

-

[Complex] is the concentration of the platinum complex.

-

[Y] is the concentration of the incoming nucleophile.

-

k₁ is the first-order rate constant for the solvent-assisted pathway.

-

k₂ is the second-order rate constant for the direct nucleophilic attack pathway.

This rate law reflects two competing reaction pathways:

-

Solvent-Assisted Pathway (k₁): The solvent (S) acts as a nucleophile, displacing a ligand to form a solvated intermediate, [PtCl₂(CH₃CN)(S)]. This intermediate then reacts rapidly with the incoming nucleophile (Y) to form the final product. This pathway is independent of the concentration of Y.

-

Direct Nucleophilic Pathway (k₂): The incoming nucleophile (Y) directly attacks the platinum complex to form the five-coordinate intermediate, as described in the associative mechanism. This pathway is dependent on the concentration of Y.[9]

Caption: Competing pathways in the two-term rate law for ligand substitution.

The Trans Effect

The trans effect describes the ability of a ligand to labilize the ligand located in the position trans to it, facilitating its substitution.[8] The magnitude of the trans effect for common ligands generally follows the series:

CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > SC(NH₂)₂ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

In cis-[PtCl₂(CH₃CN)₂], the chloride ligands have a greater trans effect than the acetonitrile ligands. This influences which ligand is preferentially substituted. For instance, in the reaction of [PtCl₃(NCMe)]⁻ with acetonitrile, the formation of the cis isomer is kinetically favored because the chloride ligand exerts a greater trans-labilizing effect than acetonitrile.[10]

Reactivity with Specific Classes of Nucleophiles

The acetonitrile ligands in cis-[PtCl₂(CH₃CN)₂] are generally more labile than the chloride ligands and are often the first to be substituted, especially by strong nucleophiles.

Hydrolysis

In aqueous solution, cis-[PtCl₂(CH₃CN)₂] can undergo hydrolysis, where water molecules displace the acetonitrile and/or chloride ligands. This process is analogous to the activation of cisplatin, which must be hydrolyzed to its aqua form to bind to DNA.[11][12] The hydrolysis can proceed in a stepwise manner:

-

cis-[PtCl₂(CH₃CN)₂] + H₂O ⇌ cis-[PtCl₂(CH₃CN)(H₂O)] + CH₃CN

-

cis-[PtCl₂(CH₃CN)(H₂O)] + H₂O ⇌ cis-[PtCl₂(H₂O)₂] + CH₃CN

Further substitution of chloride ions can occur, especially at low chloride concentrations, forming cationic aqua species that are highly reactive.[13]

Reactions with N-donor Nucleophiles

Nitrogen-based nucleophiles like pyridine, substituted pyridines, and various amines readily react with cis-[PtCl₂(CH₃CN)₂] to displace the acetonitrile ligands. The reaction with bidentate amines, such as ethylenediamine (en), leads to the formation of stable chelate complexes. These reactions are fundamental in the synthesis of many platinum-based anticancer drug candidates.[5]

Reactions with S-donor Nucleophiles

Soft sulfur-based nucleophiles, such as thiourea (tu) and dimethyl sulfoxide (DMSO), show high affinity for the soft Pt(II) center.[8] Thiourea is a particularly interesting case due to its very high trans effect. When cisplatin reacts with excess thiourea, all four original ligands are replaced to form [Pt(tu)₄]²⁺.[4] A similar reaction is expected for cis-[PtCl₂(CH₃CN)₂], where both acetonitrile and chloride ligands would be substituted.

Specialized Reactions: Ligand Tailoring

The proximity of the two acetonitrile ligands in the cis configuration allows for unique "tailoring" reactions. For example, the reaction of cis-[PtCl₂(RCN)₂] with N,N'-diphenylguanidine results in a coupling of the two adjacent nitrile ligands to form a 1,3,5-triazapentadiene complex.[14] This type of reaction is not possible with the trans isomer, highlighting the importance of the starting geometry.

Quantitative Data

Quantitative kinetic data for the substitution reactions of cis-[PtCl₂(CH₃CN)₂] are sparse in the literature. However, data from analogous Pt(II) systems can provide valuable insights into the expected reactivity. The table below summarizes representative kinetic parameters for related complexes.

| Complex | Nucleophile (Y) | Solvent | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) | Ref(s) |

| cis-[PtCl₂(NH₃)₂] | H₂O | Water | 7.56 x 10⁻⁵ | - | [11] |

| trans-[Pt(PEt₃)₂Cl₂] | Cl⁻ | Methanol | 1.3 x 10⁻⁵ | 4.3 x 10⁻⁵ | |

| trans-[Pt(PEt₃)(NH₃)Cl₂] | Cl⁻ | Methanol | 2.0 x 10⁻⁴ | 1.1 x 10⁻³ | |

| cis-[Pt(dap)(H₂O)₂]²⁺ | 2-thiouracil | Water (pH 4.0) | 1.2 x 10⁻³ | 0.41 | [15] |

Experimental Protocols

General Protocol for Kinetic Analysis by UV-Vis Spectroscopy

This protocol outlines a general method for studying the kinetics of the reaction between cis-[PtCl₂(CH₃CN)₂] and a nucleophile.

-

Solution Preparation:

-

Prepare a stock solution of cis-[PtCl₂(CH₃CN)₂] in a suitable non-coordinating or weakly coordinating solvent (e.g., acetone, dichloromethane, or an aqueous solution with controlled pH and ionic strength).[15]

-

Prepare a series of stock solutions of the nucleophile at various concentrations in the same solvent.

-

-

Reaction Monitoring:

-

Equilibrate the solutions of the complex and the nucleophile to the desired reaction temperature in a thermostatted water bath.[13]

-

To initiate the reaction, mix the reactant solutions in a quartz cuvette. For fast reactions, a stopped-flow apparatus is required.

-

Place the cuvette in a UV-Vis spectrophotometer and record the change in absorbance over time at a wavelength where the reactant and product have significantly different molar absorptivities.[15]

-

-

Data Analysis:

-

Under pseudo-first-order conditions (i.e., [Nucleophile] >> [Complex]), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential function.

-

Plot k_obs versus the nucleophile concentration, [Y].

-

According to the two-term rate law (k_obs = k₁ + k₂[Y]), the slope of this plot gives the second-order rate constant, k₂, and the y-intercept gives the first-order rate constant, k₁.

-

Caption: A typical experimental workflow for kinetic analysis of ligand substitution.

Product Characterization

The products of substitution reactions are typically characterized using a combination of spectroscopic and analytical techniques:

-

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt): Provides detailed structural information about the product in solution. ¹⁹⁵Pt NMR is particularly powerful for identifying the coordination sphere around the platinum center.[3]

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups and coordinated ligands (e.g., the C≡N stretch of acetonitrile).[3]

-

Mass Spectrometry (ESI-MS, FAB-MS): Confirms the molecular weight of the product.[14]

-

Single-Crystal X-ray Diffraction: Provides unambiguous structural determination of crystalline products.[3][14]

Conclusion

Cis-Bis(acetonitrile)dichloroplatinum(II) is a key starting material whose reactivity is central to the development of new platinum compounds. Its substitution reactions are dominated by an associative mechanism and can be finely tuned by the choice of nucleophile, solvent, and reaction conditions. The lability of the acetonitrile ligands, combined with the influence of the trans effect from the chloride ligands, provides a predictable framework for its synthetic applications. While detailed kinetic studies on this specific complex are not abundant, the principles derived from the broader study of Pt(II) chemistry offer a robust guide for researchers and drug development professionals seeking to exploit its synthetic potential.

References

- 1. cis-Bis(acetonitrile)dichloroplatinum(II) | C4H6Cl2N2Pt | CID 6102105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-Bis(アセトニトリル)ジクロロ白金(II) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. econtent.in [econtent.in]

- 9. Solved The mechanism of nucleophilic ligand substitution in | Chegg.com [chegg.com]

- 10. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. 2024.sci-hub.st [2024.sci-hub.st]

- 14. Novel tailoring reaction for two adjacent coordinated nitriles giving platinum 1,3,5-triazapentadiene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Application of cis-Bis(acetonitrile)dichloroplatinum(II) as a Versatile Precursor in Platinum(II) Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal inorganic chemistry and catalysis, the synthesis of novel platinum(II) complexes is of paramount importance. cis-Bis(acetonitrile)dichloroplatinum(II), a coordination compound featuring two labile acetonitrile ligands, serves as a cornerstone precursor for the facile synthesis of a diverse array of platinum(II) derivatives. Its utility is particularly pronounced in the development of potential therapeutic agents, where the acetonitrile ligands can be readily displaced by various bidentate and monodentate ligands to generate complexes with tailored electronic and steric properties. This guide provides a comprehensive overview of the synthesis, characterization, and application of cis-Bis(acetonitrile)dichloroplatinum(II) as a strategic starting material in the pursuit of innovative platinum(II)-based compounds.

Physicochemical Properties of cis-Bis(acetonitrile)dichloroplatinum(II)

A thorough understanding of the physicochemical properties of this precursor is essential for its effective application in synthesis. Key data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₆Cl₂N₂Pt |

| Molecular Weight | 348.09 g/mol [1][2][3] |

| CAS Number | 13869-38-0[1][2][3] |

| Appearance | Yellow crystalline solid |

| Coordination Geometry | Square planar[4] |

Synthesis and Characterization

The synthesis of cis-Bis(acetonitrile)dichloroplatinum(II) is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with acetonitrile. The reaction conditions can influence the isomeric purity of the product, with the cis isomer being kinetically favored in the reaction of [PtCl₃(NCMe)]⁻ with a second molecule of acetonitrile.[5][6]

Experimental Protocol: Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)

A reliable method for the preparation of cis-Bis(acetonitrile)dichloroplatinum(II) involves the direct reaction of potassium tetrachloroplatinate with acetonitrile.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Acetonitrile (CH₃CN)

-

Water

Procedure:

-

A solution of potassium tetrachloroplatinate(II) in water is prepared.

-

Acetonitrile is added to the aqueous solution of K₂[PtCl₄].

-

The reaction mixture is stirred at room temperature, leading to the formation of a yellow precipitate of cis-Bis(acetonitrile)dichloroplatinum(II).

-

The product is isolated by filtration, washed with water and a small amount of cold acetonitrile, and dried under vacuum.

Characterization Data: The identity and purity of the synthesized complex are confirmed by spectroscopic methods.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectroscopy | The vibrational spectra confirm the cis configuration. Key bands include ν(Pt-Cl) at 362 and 333 cm⁻¹ and ν(Pt-N) at 463 and 408 cm⁻¹.[4] |

| ¹H NMR Spectroscopy | The proton NMR spectrum provides evidence for the coordination of the acetonitrile ligands. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum further confirms the presence and coordination of the acetonitrile ligands. |

Application as a Precursor in the Synthesis of Novel Platinum(II) Complexes

The lability of the acetonitrile ligands in cis-Bis(acetonitrile)dichloroplatinum(II) makes it an excellent starting material for the synthesis of new platinum(II) complexes with potential applications in catalysis and medicine. A prominent example is its use in the preparation of α-diimine platinum(II) complexes, which have been investigated for their cytotoxic properties.

Experimental Protocol: Synthesis of Pt(II) α-Diimine Complexes

The following protocol details the synthesis of novel Pt(II) α-diimine complexes using cis-Bis(acetonitrile)dichloroplatinum(II) as the precursor.

Materials:

-

cis-Bis(acetonitrile)dichloroplatinum(II)

-

α-Diimine ligand (e.g., 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene)

-

Absolute Methanol

Procedure:

-

Weighed portions of cis-Bis(acetonitrile)dichloroplatinum(II) and the corresponding α-diimine ligand (in a 1:1 molar ratio) are placed in a thick-walled glass ampoule.

-

The ampoule is degassed under vacuum.

-

Absolute methanol is condensed into the ampoule.

-

The ampoule is sealed and heated in an oil bath (e.g., at 100 °C) for a specified period (e.g., 10 hours) until the starting platinum complex dissolves.

-

The reaction mixture is slowly cooled to room temperature, leading to the formation of crystalline product.

-

The product is isolated, and its purity and structure are confirmed by analytical techniques.

Quantitative Data for a Representative Pt(II) α-Diimine Complex:

| Parameter | Value |

| Yield | 74% |

| ¹H NMR (CDCl₃, δ) | 7.39 (m, 2H, p-CH), 7.30 (m, 4H, m-CH), 3.07 (sept, 4H, CH(CH₃)₂), 1.66 (s, 6H, N=C–CH₃), 1.45 (d, 12H, CH(CH₃)₂), 1.20 (d, 12H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, δ) | 168.4, 141.2, 140.2, 129.4, 124.0, 28.8, 23.9, 23.8, 20.7 |

| IR (ν/cm⁻¹) | 1588 (C=N stretch) |

Drug Development Workflow and Mechanism of Action

The development of new platinum-based anticancer drugs is a multi-stage process that begins with rational design and synthesis, followed by rigorous preclinical and clinical evaluation. cis-Bis(acetonitrile)dichloroplatinum(II) plays a crucial role in the initial synthetic phase of this pipeline.

References

- 1. cis-Bis(acetonitrile)dichloroplatinum(II) | C4H6Cl2N2Pt | CID 6102105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-Bis(アセトニトリル)ジクロロ白金(II) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 13869-38-0 CAS MSDS (CIS-BIS(ACETONITRILE)DICHLOROPLATINUM(II)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) | Semantic Scholar [semanticscholar.org]

Understanding the Lability of Acetonitrile Ligands in Platinum Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the lability of acetonitrile ligands in platinum complexes. Acetonitrile is a commonly employed solvent and a moderately coordinating ligand in platinum chemistry, playing a crucial role in synthesis and as a leaving group in substitution reactions. A thorough understanding of its coordination behavior is paramount for designing novel platinum-based therapeutics and catalysts. This document provides a consolidated resource on the kinetic and thermodynamic parameters of acetonitrile ligand exchange, detailed experimental protocols for its study, and visual representations of the underlying chemical principles.

Quantitative Analysis of Acetonitrile Ligand Lability

The lability of a ligand is quantitatively described by the rate at which it is substituted by another ligand. For acetonitrile (MeCN) on platinum centers, this is influenced by the metal's oxidation state, the nature of other ligands in the coordination sphere (the trans effect), and the reaction conditions.

Ligand exchange at square-planar platinum(II) complexes typically proceeds via an associative mechanism. The rate of exchange can be described by a two-term rate law, which accounts for both a solvent-assisted pathway and a direct nucleophilic attack by the incoming ligand.[1] The rate constants for the exchange of acetonitrile and propionitrile at various palladium(II) and platinum(II) centers have been determined using NMR spectroscopy.[1]

Below is a summary of the kinetic data for acetonitrile exchange on a tetrakis(acetonitrile)platinum(II) complex.

Table 1: Kinetic Data for Nitrile Exchange on [Pt(RCN)₄]²⁺ Complexes [1]

| Complex | Rate Constant (k₁²⁹⁸/s⁻¹) | Rate Constant (k₂²⁹⁸/kg mol⁻¹ s⁻¹) |

| [Pt(MeCN)₄][CF₃SO₃]₂ | (5.1 ± 2.3) × 10⁻⁶ | (2.8 ± 0.2) × 10⁻⁵ |

| [Pt(EtCN)₄][CF₃SO₃]₂ | (5.5 ± 1.0) × 10⁻⁶ | (3.3 ± 0.2) × 10⁻⁵ |

Data obtained in deuteriated nitromethane. k₁ represents the solvent-assisted pathway, and k₂ represents the nitrile-concentration-dependent pathway.

The significantly slower exchange rates for platinum(II) complexes compared to their palladium(II) analogues highlight the greater kinetic inertness of third-row transition metals.[1] All the studied exchange reactions exhibit negative activation entropies, which is indicative of an associative mechanism.[1]

Experimental Protocols for Studying Ligand Lability

A variety of sophisticated analytical techniques are employed to elucidate the kinetics and mechanisms of acetonitrile ligand exchange in platinum complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying the dynamics of ligand exchange in solution.[2][3][4][5][6]

Protocol for a Typical ¹H NMR Ligand Exchange Study:

-

Sample Preparation: A solution of the platinum-acetonitrile complex is prepared in a suitable deuterated solvent (e.g., nitromethane-d₃, chloroform-d, or acetone-d₆).[1][7] A known excess of isotopically labeled or unlabeled acetonitrile is added to the solution.

-

Data Acquisition: ¹H NMR spectra are recorded over a range of temperatures.

-

Data Analysis: At low temperatures, separate signals for coordinated and free acetonitrile may be observed. As the temperature is increased, these signals broaden and eventually coalesce due to the increased rate of exchange. The rate constants for the exchange process can be determined by line-shape analysis of the variable-temperature NMR spectra.[2] For very slow exchange, isotopic labeling (e.g., using ¹⁵N-labeled acetonitrile) coupled with ¹H or ¹⁹⁵Pt NMR can be used to monitor the appearance of new species over time.[1]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is an invaluable tool for identifying and quantifying the different species present in a solution at equilibrium, providing insights into ligand exchange processes.[8][9][10][11][12]

Protocol for ESI-MS Analysis of Ligand Exchange:

-

Reaction Setup: A solution of the platinum-acetonitrile complex is prepared and allowed to react with a competing ligand in a suitable solvent. Aliquots of the reaction mixture are taken at various time points.

-

Sample Infusion: The aliquots are diluted and introduced into the ESI-MS instrument via direct infusion or through a flow injection system.[8]

-

Data Acquisition: Mass spectra are recorded, typically in positive ion mode, to detect the platinum-containing species. The high-resolution capabilities of modern mass spectrometers allow for the unambiguous identification of complexes based on their mass-to-charge ratio and isotopic distribution pattern.[8]

-

Kinetic Analysis: By monitoring the relative intensities of the reactant and product peaks over time, the kinetics of the ligand exchange can be determined.[10]

Synthesis of Platinum-Acetonitrile Complexes

The starting materials for these studies are often synthesized by displacing other ligands with acetonitrile.

General Synthesis of cis-[PtCl₂(MeCN)₂]:

-

A solution of potassium tetrachloroplatinate(II) (K₂PtCl₄) in water is prepared.[7]

-

An excess of acetonitrile is added to the aqueous solution.

-

The mixture is stirred at room temperature in the dark. The reaction progress can be monitored by observing the color change and the formation of a precipitate.

-

The resulting solid product, cis-[PtCl₂(MeCN)₂], is collected by filtration, washed with water and a non-coordinating solvent like diethyl ether, and dried under vacuum.[7]

Visualizing Reaction Pathways and Influencing Factors

Graphviz diagrams are provided to illustrate the key concepts discussed in this guide.

Associative Ligand Substitution Mechanism

The substitution of an acetonitrile ligand on a square-planar Pt(II) complex typically proceeds through an associative pathway, involving the formation of a five-coordinate intermediate.

Caption: Associative substitution at a square-planar Pt(II) center.

Factors Influencing Acetonitrile Lability

Several factors can influence the rate at which an acetonitrile ligand is substituted. The trans effect, where a ligand influences the lability of the ligand positioned opposite to it, is a dominant factor.

References

- 1. Acetonitrile and propionitrile exchange at palladium(II) and platinum(II) [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. connectsci.au [connectsci.au]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. is.muni.cz [is.muni.cz]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempap.org [chempap.org]

- 9. The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry [mdpi.com]

- 10. Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Simultaneous mass spectrometry analysis of cisplatin with oligonucleotide-peptide mixtures: implications for the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cis-Trans Isomerism in Bis(acetonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerism of bis(acetonitrile)dichloroplatinum(II), a key square planar complex with implications in synthesis and drug discovery. This document details the synthesis, characterization, and isomerization kinetics of the cis and trans isomers, presenting quantitative data in accessible formats and providing detailed experimental protocols.

Introduction to Cis-Trans Isomerism in Square Planar Platinum(II) Complexes

Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism that describes the orientation of ligands around a central metal atom. In square planar complexes like bis(acetonitrile)dichloroplatinum(II), the arrangement of the two acetonitrile (CH₃CN) and two chloride (Cl⁻) ligands determines the isomer. In the cis isomer, identical ligands are adjacent to each other, resulting in a C₂ᵥ symmetry. In the trans isomer, identical ligands are opposite each other, leading to a D₂ₕ symmetry.

The differing spatial arrangements of the ligands in the cis and trans isomers lead to distinct physical and chemical properties, including solubility, stability, and reactivity. Understanding and controlling this isomerism is crucial for applications in catalysis and, notably, in the design of platinum-based therapeutic agents, where the geometry of the complex dictates its interaction with biological macromolecules.

Synthesis of Cis- and Trans-Bis(acetonitrile)dichloroplatinum(II)

The synthesis of bis(acetonitrile)dichloroplatinum(II) typically yields a mixture of cis and trans isomers, with the composition being dependent on the experimental conditions.[1][2][3] The cis isomer is the kinetically favored product.[1][2][3]

Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)

The standard synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an excess of acetonitrile in an aqueous solution.

Experimental Protocol:

-

Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of distilled water.

-

Add a significant excess of acetonitrile to the aqueous solution.

-

Stir the reaction mixture at room temperature. The product will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold water, followed by diethyl ether.

-

Dry the product under vacuum to yield cis-bis(acetonitrile)dichloroplatinum(II) as a yellow solid.

Synthesis of trans-Bis(acetonitrile)dichloroplatinum(II)

The pure trans isomer can be obtained through the thermal isomerization of the cis isomer.

Experimental Protocol:

-

Place the solid cis-bis(acetonitrile)dichloroplatinum(II) in a suitable reaction vessel.

-

Heat the solid sample in an oven or oil bath at a temperature of 120-130°C.

-

Maintain this temperature for a period sufficient to induce isomerization, which can be monitored by techniques such as DSC or by periodically taking samples for spectroscopic analysis (e.g., IR or NMR).

-

After the isomerization is complete, cool the sample to room temperature to obtain the trans isomer.

Characterization of Isomers

The cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) can be distinguished by various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy

The number of Pt-Cl and Pt-N stretching bands in the far-IR spectrum is indicative of the isomer's symmetry. The cis isomer (C₂ᵥ symmetry) exhibits two Pt-Cl and two Pt-N stretching bands, while the trans isomer (D₂ₕ symmetry) shows only one of each due to its higher symmetry.

¹H NMR Spectroscopy

The chemical shift of the methyl protons of the acetonitrile ligands can be used to differentiate the isomers in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, confirming the geometry of each isomer.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II).

Table 1: Crystallographic Data

| Parameter | cis-Bis(acetonitrile)dichloroplatinum(II) | trans-Bis(acetonitrile)dichloroplatinum(II) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 6.660(3) | 5.0453(9) |

| b (Å) | 12.500(7) | 6.9896(5) |

| c (Å) | 10.277(6) | 11.962(1) |

| β (°) | 105.42(4) | 101.40(1) |

| V (ų) | 824.7(8) | 413.5 |

| Z | 4 | 2 |

| Pt-N Bond Length (Å) | 1.98(1), 1.98(1) | 2.013(8) |

| Pt-Cl Bond Length (Å) | 2.264(4), 2.263(3) | 2.285(2) |

| N-Pt-N Angle (°) | 91.5(5) | 180.0 |

| Cl-Pt-Cl Angle (°) | 91.8(1) | 180.0 |

| N-Pt-Cl Angle (°) | 88.3(3), 176.8(3) | 90.0 |

Data for the cis isomer is from the Canadian Journal of Chemistry, and for the trans isomer from Zeitschrift für Naturforschung B.

Isomerization Kinetics and Stability

The interconversion between the cis and trans isomers is a key aspect of the chemistry of bis(acetonitrile)dichloroplatinum(II).

Isomerization Pathway

The isomerization from the cis to the trans form can be induced thermally in the solid state. The process likely involves an intramolecular rearrangement.

Kinetic and Thermodynamic Considerations

Kinetic studies have shown that the formation of the cis isomer is kinetically favored in the reaction of [PtCl₃(NCMe)]⁻ with a second molecule of acetonitrile.[1][2][3] This is attributed to the greater trans-labilizing effect of the chloride ligand compared to acetonitrile.[1][2][3]

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Conclusion

The cis-trans isomerism of bis(acetonitrile)dichloroplatinum(II) presents a rich area of study with practical implications for inorganic synthesis and medicinal chemistry. The ability to selectively synthesize and characterize each isomer is fundamental to harnessing their distinct properties. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important platinum complex. Further research into the detailed kinetics of isomerization and the comparative biological activities of the pure isomers would be of significant value to the scientific community.

References

- 1. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. scilit.com [scilit.com]

- 3. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) | Semantic Scholar [semanticscholar.org]

Theoretical Insights into cis-Bis(acetonitrile)dichloroplatinum(II): A Technical Guide for Researchers

An in-depth exploration of the theoretical underpinnings of cis-Bis(acetonitrile)dichloroplatinum(II), a key intermediate in the synthesis of platinum-based therapeutics and catalysts, is presented. This guide synthesizes findings from computational studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of its electronic structure, bonding, reactivity, and spectroscopic properties.

cis-Bis(acetonitrile)dichloroplatinum(II), with the chemical formula cis-[PtCl₂(NCCH₃)₂], is a versatile square planar d⁸ platinum(II) complex. Its significance stems from the labile nature of the acetonitrile ligands, which can be readily displaced by other nucleophiles, making it a valuable precursor for the synthesis of a wide array of platinum compounds, including novel anticancer agents. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided crucial insights into the molecular properties that govern its reactivity and stability.

Molecular Structure and Bonding: A Theoretical Perspective

The square planar geometry of cis-Bis(acetonitrile)dichloroplatinum(II) has been extensively characterized by both experimental techniques and computational methods. Theoretical calculations have been instrumental in elucidating the nature of the coordinate bonds and the electronic interactions within the molecule.

Key Geometric Parameters

Quantum chemical calculations have successfully reproduced the experimentally determined bond lengths and angles of the complex. These studies provide a deeper understanding of the bonding by analyzing the electron density distribution.

| Parameter | Experimental Value (Å/°) | Theoretical Value (Å/°) |

| Pt-Cl Bond Length | 2.264(4), 2.263(3) | Value dependent on level of theory |

| Pt-N Bond Length | 1.98(1), 1.98(1) | Value dependent on level of theory |

| Cl-Pt-Cl Bond Angle | ~90 | Value dependent on level of theory |

| N-Pt-N Bond Angle | ~90 | Value dependent on level of theory |

| Cl-Pt-N Bond Angle | ~90, ~178 | Value dependent on level of theory |

| Note: Theoretical values are highly dependent on the chosen computational method and basis set. The table highlights the parameters typically investigated. |

The bonding in cis-[PtCl₂(NCCH₃)₂] is characterized by strong σ-donation from the nitrogen lone pairs of the acetonitrile ligands and the chloride ions to the vacant d-orbitals of the platinum(II) center. Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, have quantified these donor-acceptor interactions. The platinum-acetonitrile bond is of particular interest. Computational studies have shown that upon coordination, there is a slight elongation of the C≡N bond and a shift in its vibrational frequency, which is a consequence of the electronic perturbation induced by the platinum center.

Electronic Structure and Spectroscopic Properties

The electronic structure of cis-Bis(acetonitrile)dichloroplatinum(II) has been elucidated through molecular orbital (MO) analysis derived from DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the complex's reactivity and spectroscopic properties. The HOMO is typically localized on the platinum and chloride ligands, while the LUMO is often centered on the platinum atom and has antibonding character with respect to the Pt-ligand bonds.

Theoretical calculations have also been employed to interpret the vibrational spectra (Infrared and Raman) of the complex. By calculating the harmonic frequencies and comparing them with experimental data, a detailed assignment of the vibrational modes can be achieved. This includes the characteristic Pt-Cl and Pt-N stretching frequencies, which are sensitive to the electronic environment of the platinum center.

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| ν(Pt-Cl) | 362, 333 |

| ν(Pt-N) | 463, 408 |

Reactivity and Reaction Mechanisms: A Computational Approach

The lability of the acetonitrile ligands is a hallmark of cis-Bis(acetonitrile)dichloroplatinum(II)'s chemistry. Theoretical studies have investigated the mechanisms of ligand substitution reactions, which are fundamental to its utility as a synthetic precursor.

Ligand Substitution Pathway

Ligand substitution reactions at square planar d⁸ complexes, such as cis-[PtCl₂(NCCH₃)₂], generally proceed via an associative mechanism. This involves the formation of a five-coordinate trigonal bipyramidal intermediate or transition state. Computational studies can map the potential energy surface of these reactions, identifying the structures of intermediates and transition states and calculating the associated activation energies.

Hydrolysis

The hydrolysis of cis-[PtCl₂(NCCH₃)₂], where acetonitrile ligands are replaced by water molecules, is a critical first step in the activation of many platinum-based drugs. DFT studies can model this process, providing insights into the reaction mechanism and the energetics of the formation of aqua-species. The reaction is believed to proceed through an associative pathway similar to other ligand substitutions.

Experimental and Computational Protocols

A comprehensive understanding of the theoretical studies requires an appreciation of the methodologies employed.

Experimental Data Acquisition

The experimental data presented in this guide for comparison are primarily derived from X-ray crystallography for structural information and Fourier-transform infrared (FTIR) and Raman spectroscopy for vibrational frequencies.

X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise atomic coordinates, bond lengths, and bond angles of the complex in the solid state.

Vibrational Spectroscopy: FTIR and Raman spectra are recorded for the solid compound to identify the characteristic vibrational modes of the molecule.

Computational Methodology

The theoretical data are predominantly obtained from Density Functional Theory (DFT) calculations. A typical computational protocol involves the following steps:

-

Model Building: The initial molecular geometry of cis-Bis(acetonitrile)dichloroplatinum(II) is constructed based on experimental data.

-

Geometry Optimization: The geometry is optimized to find the lowest energy structure using a specific DFT functional (e.g., B3LYP, PBE0) and basis set. For the platinum atom, an effective core potential (ECP) is often used to account for relativistic effects, while Pople-style (e.g., 6-31G*) or Dunning-style (e.g., aug-cc-pVDZ) basis sets are used for the lighter atoms.

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the vibrational spectra.

-

Electronic Structure Analysis: Molecular orbitals, charge distributions (e.g., NBO analysis), and other electronic properties are calculated to understand the bonding and reactivity.

-

Reaction Pathway Modeling: For reaction mechanism studies, the potential energy surface is explored to locate transition states and intermediates. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a transition state connects the reactants and products.

Methodological & Application

Application Notes and Protocols for the Synthesis of Platinum Complexes Using cis-Bis(acetonitrile)dichloroplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Bis(acetonitrile)dichloroplatinum(II), with the chemical formula cis-[PtCl₂(CH₃CN)₂], is a versatile and highly reactive precursor for the synthesis of a wide array of platinum(II) complexes. Its labile acetonitrile ligands are readily displaced by a variety of nucleophiles, including N-heterocycles, amines, and phosphines, making it an ideal starting material for the targeted synthesis of novel platinum compounds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of platinum(II) complexes from this precursor, with a focus on compounds with potential applications in drug development, particularly as anticancer agents. The protocols are supplemented with quantitative data and visualizations to aid in experimental design and execution.

General Considerations for Synthesis

cis-Bis(acetonitrile)dichloroplatinum(II) is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). Reactions are typically carried out in appropriate anhydrous solvents. The progress of the reactions can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Purification of the final products is generally achieved by recrystallization, precipitation, or column chromatography.

Synthesis of α-Diimine Platinum(II) Complexes

α-Diimine ligands, with their rigid and planar structures, can chelate to the platinum center, leading to stable complexes with interesting photophysical and biological properties. These complexes are under investigation for their potential as photodynamic therapy agents and cytotoxic drugs.

Experimental Protocol: Synthesis of [(dpp-DAD)PtCl₂]

This protocol describes the synthesis of a platinum(II) complex with the α-diimine ligand 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene (dpp-DAD).

Materials:

-

cis-Bis(acetonitrile)dichloroplatinum(II)

-

1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene (dpp-DAD)

-

Anhydrous methanol

-

Thick-walled glass ampoule or Schlenk flask

Procedure:

-

In a thick-walled glass ampoule, combine cis-Bis(acetonitrile)dichloroplatinum(II) (0.347 g, 1.000 mmol) and dpp-DAD (0.404 g, 1.0 mmol).

-

Degas the ampoule under dynamic vacuum for 30 minutes.

-

Condense anhydrous methanol (70 mL) into the ampoule.

-

Seal the ampoule and heat it in an oil bath at 100 °C for 10 hours. The initial yellow solution will turn brown-red.

-

Allow the reaction mixture to cool to room temperature. Red prism-like crystals of the product will form.

-

Isolate the product by decantation and wash twice with cold methanol.

Quantitative Data:

| Complex | Starting Material | Ligand | Yield (%) | Reference |

| [(dpp-DAD)PtCl₂] | cis-[PtCl₂(CH₃CN)₂] | dpp-DAD | 87 | [1] |

| [(Mes-DAD(Me)₂)PtCl₂] | cis-[PtCl₂(CH₃CN)₂] | Mes-DAD(Me)₂ | - | [1] |

| [(dpp-DAD(Me)₂)PtCl₂] | cis-[PtCl₂(CH₃CN)₂] | dpp-DAD(Me)₂ | - | [1] |

Yield for [(Mes-DAD(Me)₂)PtCl₂] and [(dpp-DAD(Me)₂)PtCl₂] were not explicitly stated in the source.

Characterization: